2-bromo-1-(2,6-dimethylphenyl)ethan-1-one
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Overview
Description
2-bromo-1-(2,6-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and two methyl groups attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-1-(2,6-dimethylphenyl)ethan-1-one can be synthesized through the bromination of 1-(2,6-dimethylphenyl)ethan-1-one. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the carbonyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2,6-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is frequently employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2-azido-1-(2,6-dimethylphenyl)ethan-1-one.
Reduction: 1-(2,6-dimethylphenyl)ethanol.
Oxidation: 2,6-dimethylbenzoic acid.
Scientific Research Applications
2-bromo-1-(2,6-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to the formation of various functionalized derivatives. The compound’s reactivity is influenced by the electronic effects of the methyl groups on the phenyl ring, which can stabilize or destabilize reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one
- 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one
- 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one
- 2-bromo-1-(2-chlorophenyl)ethan-1-one
- 2-bromo-1-(2-fluorophenyl)ethan-1-one
Uniqueness
2-bromo-1-(2,6-dimethylphenyl)ethan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. The 2,6-dimethyl substitution pattern provides steric hindrance that can affect the compound’s interactions with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
2-bromo-1-(2,6-dimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSICJHNHYWMNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2633-42-3 |
Source
|
Record name | 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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